Cas no 2298-36-4 (2-(4-aminophenoxy)acetic acid)

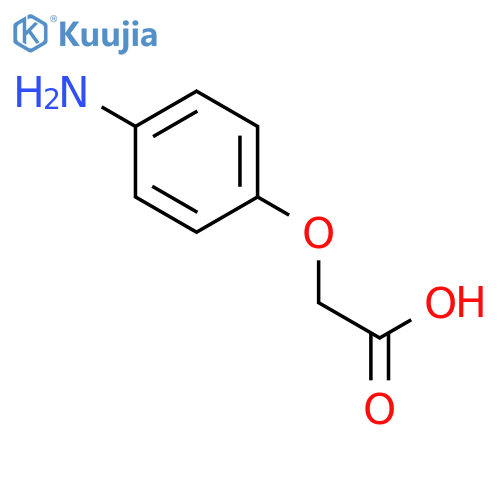

2-(4-aminophenoxy)acetic acid structure

商品名:2-(4-aminophenoxy)acetic acid

2-(4-aminophenoxy)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-Aminophenoxy)acetic acid

- (4-Aminophenoxy)acetic acid

- 2-(4-AMINOPHENOXY)ACETIC ACID HYDRATE

- AKOS BC-1107

- (4-AMINO-PHENOXY)-ACETIC ACID

- TIMTEC-BB SBB001635

- 4-AMINOPHENOXYACETIC ACID

- (4-Amino-phenoxy)-essigsaeure

- 2-(4-azanylphenoxy)ethanoic acid

- Acetic acid,2-(4-aMinophenoxy)

- p-aminophenoxyacetic acid

- Aceticacid, (4-aminophenoxy)- (9CI)

- Acetic acid, (p-aminophenoxy)- (6CI,7CI,8CI)

- (p-Aminophenoxy)acetic acid

- NSC 36983

- [(4-Aminophenyl)oxy]acetic acid

- Acetic acid, (4-aminophenoxy)-

- Acetic acid,2-(4-aminophenoxy)-

- GIFGMEWQGDEWKB-UHFFFAOYSA-N

- PubChem16282

- ChemDiv2_003232

- Oprea1_812941

- NIOSH/AF3520000

- Acetic acid, (p-aminophenoxy)-

- HMS1

- EINECS 218-947-5

- M & B 2754

- NSC-36983

- 2298-36-4

- A816456

- HMS1378C20

- 2-(4-aminophenoxy)aceticacid

- RP5AG8F6UY

- AKOS000103919

- SCHEMBL655820

- SR-01000525559

- SR-01000525559-1

- (4-amino-phenoxy)-acetic acid, AldrichCPR

- MFCD00224890

- AF35200000

- FT-0679420

- UNII-RP5AG8F6UY

- AS-38882

- EN300-72963

- acetic acid, 2-(4-aminophenoxy)-

- DTXSID60177525

- NSC36983

- CHEMBL368851

- CS-0199636

- NS00027315

- BBL013866

- ALBB-008749

- STK500580

- 2-(4-aminophenoxy)acetic acid

-

- MDL: MFCD00224890

- インチ: 1S/C8H9NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)

- InChIKey: GIFGMEWQGDEWKB-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C(=O)O[H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 167.058243g/mol

- ひょうめんでんか: 0

- XLogP3: 1.1

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 3

- どういたいしつりょう: 167.058243g/mol

- 単一同位体質量: 167.058243g/mol

- 水素結合トポロジー分子極性表面積: 72.6Ų

- 重原子数: 12

- 複雑さ: 152

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 1.317

- ふってん: 366.9°Cat760mmHg

- フラッシュポイント: 175.7°C

- PSA: 72.55000

- LogP: 1.31340

2-(4-aminophenoxy)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-72963-0.5g |

2-(4-aminophenoxy)acetic acid |

2298-36-4 | 0.5g |

$328.0 | 2023-08-31 | ||

| TRC | B406193-500mg |

2-(4-aminophenoxy)acetic acid |

2298-36-4 | 500mg |

$ 295.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | K40985-1g |

2-(4-Aminophenoxy)acetic acid |

2298-36-4 | 97% | 1g |

$465 | 2024-05-25 | |

| Enamine | EN300-72963-2.5g |

2-(4-aminophenoxy)acetic acid |

2298-36-4 | 2.5g |

$669.0 | 2023-08-31 | ||

| Enamine | EN300-72963-0.25g |

2-(4-aminophenoxy)acetic acid |

2298-36-4 | 0.25g |

$315.0 | 2023-08-31 | ||

| abcr | AB504727-250mg |

2-(4-Aminophenoxy)acetic acid; . |

2298-36-4 | 250mg |

€86.40 | 2025-02-21 | ||

| Ambeed | A698244-1g |

2-(4-Aminophenoxy)acetic acid |

2298-36-4 | 95% | 1g |

$43.0 | 2025-02-21 | |

| Ambeed | A698244-5g |

2-(4-Aminophenoxy)acetic acid |

2298-36-4 | 95% | 5g |

$202.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270306-1g |

2-(4-Aminophenoxy)acetic acid |

2298-36-4 | 98% | 1g |

¥675 | 2023-04-14 | |

| Fluorochem | 093009-5g |

2-(4-Aminophenoxy)acetic acid |

2298-36-4 | 95% | 5g |

£394.00 | 2022-03-01 |

2-(4-aminophenoxy)acetic acid 関連文献

-

Michal Mary?ka,Lucie Fojtíková,Radek Jurok,Barbora Holubová,Old?ich Lap?ík,Martin Kucha? RSC Adv. 2018 8 16243

-

A. Cousen J. Chem. Soc. Abstr. 1924 126 i929

2298-36-4 (2-(4-aminophenoxy)acetic acid) 関連製品

- 62-44-2(Phenacetin)

- 102-40-9(1,3-Bis(2-hydroxyethoxy)benzene)

- 59954-04-0(Methyl 2-(4-aminophenoxy)acetate)

- 94-85-9((2,5-Diethoxyphenyl)amine)

- 101-80-4(Bis(p-aminophenyl) Ether)

- 104-38-1(Hydroquinone bis(2-hydroxyethyl) ether)

- 6274-24-4((3-Aminophenoxy)acetic Acid)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 61389-26-2(Lignoceric Acid-d4)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2298-36-4)2-(4-aminophenoxy)acetic acid

清らかである:99%

はかる:5g

価格 ($):237.0